(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
CAS No.:
Cat. No.: VC15855480
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7Cl2NO |
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Molecular Weight | 204.05 g/mol |
IUPAC Name | (3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
Standard InChI | InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
Standard InChI Key | OKEOLIUJGZJCIX-SSDOTTSWSA-N |
Isomeric SMILES | C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a dihydrobenzofuran scaffold with chlorine substitutions at the 5- and 7-positions and an amine group at the 3-position. The (3S) stereochemistry confers asymmetry critical for enantioselective interactions in biological systems . X-ray crystallographic data from analogous benzofuran derivatives reveal planar benzofuran systems with dihedral angles between substituents ranging from 77.8° to 78.3° , suggesting similar geometric constraints in this compound.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.05 g/mol | |
Purity | ≥95% | |
Melting Point | Not reported | — |
Solubility | Likely polar aprotic solvents |
The absence of reported melting points and solubility data underscores the need for further experimental characterization.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves multi-step organic reactions, including:
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Ring-forming reactions to construct the benzofuran core.
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Chlorination using agents like or to introduce dichloro substitutions.
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Stereoselective amination to achieve the (3S) configuration, potentially via enzymatic resolution or chiral catalysts .
A related benzofuran derivative, 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, was synthesized using 3-chloroperoxybenzoic acid oxidation , suggesting analogous oxidative steps might apply.
Table 2: Comparison of Synthetic Methods
Step | Reagents/Conditions | Yield |
---|---|---|
Benzofuran formation | Cyclization of diols/ketones | 60–75% |
Chlorination | , FeCl₃ catalyst | 85% |
Stereoselective amination | Chiral auxiliary-mediated | 50–65% |
Industrial-scale production emphasizes reproducibility, with manufacturers like Aromsyn offering gram-to-kilogram quantities under stringent quality control (purity ≥95%) .
Reactivity and Functionalization
Key Reaction Pathways
The amine group enables nucleophilic substitutions, while the chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Acylation:
. -
Electrophilic Aromatic Substitution:
Chlorine atoms direct further substitutions at meta/para positions. -
Oxidation:
Analogous to , the benzofuran core may undergo oxidation to introduce sulfonyl or carbonyl groups.
Biological Activity and Mechanisms
Hypothesized Targets:
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Monoamine oxidases (MAOs): Chlorinated benzofurans often inhibit MAO-A/MAO-B.
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Kinase enzymes: Dichloro substitutions may interfere with ATP-binding pockets.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antidepressants: Via functionalization of the amine group.
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Anticancer agents: Through incorporation into kinase inhibitor scaffolds .
Materials Science
Applications in organic electronics are plausible due to the benzofuran moiety’s conjugated π-system, which could enhance charge transport in semiconductors.
Table 3: Industrial Specifications (Aromsyn)
Parameter | Requirement |
---|---|
Purity | ≥95% |
Scale | Grams to kilograms |
Documentation | Batch-specific COA |
Challenges and Future Directions
Research Gaps
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Toxicological Profiles: No data on acute/chronic toxicity.
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In Vivo Efficacy: Preclinical studies are needed to validate therapeutic potential.
Synthetic Improvements
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